molecular formula C18H27NO3 B12799683 (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol CAS No. 1214267-79-4

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

Cat. No.: B12799683
CAS No.: 1214267-79-4
M. Wt: 305.4 g/mol
InChI Key: QPCCFQGYORNUSE-FVQBIDKESA-N
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Description

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound belonging to the class of benzoquinolizines. This compound is characterized by its unique structure, which includes a methoxy group, a methylpropyl side chain, and multiple hydroxyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoquinolizine core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with a tryptamine derivative under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the methylpropyl side chain: This can be done through a Friedel-Crafts alkylation reaction, where the benzoquinolizine core reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol shares similarities with other benzoquinolizine derivatives, such as:
    • (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
    • (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,11-diol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1214267-79-4

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

QPCCFQGYORNUSE-FVQBIDKESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC

Origin of Product

United States

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